Bienvenue dans la boutique en ligne BenchChem!

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide

JNK inhibition kinase selectivity leukemia

N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide (CAS 1797720-62-7) is a synthetic small molecule (molecular formula C12H14N4O3S, molecular weight 294.33 g/mol) belonging to the pyridine-3-sulfonamide class, featuring a 1H-pyrazol-4-yl linker and an N-tetrahydrofuran-3-yl substituent. The pyridine-3-sulfonamide scaffold is a recognized pharmacophore in medicinal chemistry, with demonstrated inhibitory activity against carbonic anhydrase isoforms, phosphoinositide 3-kinases (PI3K), and c-Jun N-terminal kinases (JNK).

Molecular Formula C12H14N4O3S
Molecular Weight 294.33
CAS No. 1797720-62-7
Cat. No. B2963484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide
CAS1797720-62-7
Molecular FormulaC12H14N4O3S
Molecular Weight294.33
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C12H14N4O3S/c17-20(18,12-2-1-4-13-7-12)15-10-6-14-16(8-10)11-3-5-19-9-11/h1-2,4,6-8,11,15H,3,5,9H2
InChIKeyGBOLFDZGVLGXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide (CAS 1797720-62-7): Structural Profile and Procurement Context


N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide (CAS 1797720-62-7) is a synthetic small molecule (molecular formula C12H14N4O3S, molecular weight 294.33 g/mol) belonging to the pyridine-3-sulfonamide class, featuring a 1H-pyrazol-4-yl linker and an N-tetrahydrofuran-3-yl substituent . The pyridine-3-sulfonamide scaffold is a recognized pharmacophore in medicinal chemistry, with demonstrated inhibitory activity against carbonic anhydrase isoforms, phosphoinositide 3-kinases (PI3K), and c-Jun N-terminal kinases (JNK) [1][2]. This compound is commercially available as a research-grade building block, typically supplied at 95% purity . Its structural architecture—combining a hydrogen-bond-capable sulfonamide, a heteroaromatic pyridine, a ?-electron-rich pyrazole, and a conformationally constrained tetrahydrofuran ring—positions it as a versatile intermediate for kinase inhibitor development and targeted library synthesis.

Why N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide Cannot Be Replaced by a Closest Analog Without Functional Consequence


Within the pyrazol-4-yl pyridine-3-sulfonamide series, subtle variations in the N1 substituent on the pyrazole ring produce pronounced differences in kinase selectivity, cellular potency, and physicochemical properties [1]. In a systematic evaluation of 36 pyrazol-4-yl pyridine arylsulfonamide derivatives as JNK inhibitors, compounds bearing different N1-aryl and N1-heteroaryl substituents (series 8a–i, 9a–i, 10a–i, and 11a–i) exhibited IC50 values spanning from low nanomolar to inactive across JNK1, JNK2, and JNK3 isoforms, demonstrating that the N1 substituent is a critical determinant of both potency and isoform selectivity [1][2]. The tetrahydrofuran-3-yl moiety in the target compound introduces a chiral, oxygen-containing saturated heterocycle with distinct steric bulk, hydrogen-bond acceptor capacity, and conformational flexibility compared to common alternatives such as N1-methyl, N1-cyclopropyl, N1-tetrahydropyran-4-yl, or N1-(oxan-2-yl)methyl analogs . These differences directly impact ATP-binding site complementarity, as demonstrated by X-ray co-crystallography of the lead JNK inhibitor 11e (PDB: 8ENJ), where specific hydrophobic interactions between the N1-aryl substituent and the kinase hinge region dictated JNK1 over JNK3 selectivity [1][3]. Generic substitution without equivalent head-to-head comparative data therefore carries a high risk of losing target engagement, isoform selectivity, or cellular antiproliferative activity.

Product-Specific Quantitative Evidence Guide for N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide (CAS 1797720-62-7)


JNK Isoform Inhibitory Potency: Class-Level Benchmarking from the Pyrazol-4-yl Pyridine Arylsulfonamide Series

No direct quantitative JNK inhibition data are currently available in the public domain for the target compound itself. However, the pyrazol-4-yl pyridine arylsulfonamide scaffold to which this compound belongs has been systematically characterized. The lead compound 11e (N1-aryl-substituted analog) exhibited JNK1 IC50 = 1.81 nM, JNK2 IC50 = 12.7 nM, and JNK3 IC50 = 10.5 nM at 1 ?M ATP, representing a ~7-fold selectivity window for JNK1 over JNK2 and ~5.8-fold over JNK3 [1][2]. In contrast, the reference pan-JNK inhibitor SP600125 showed substantially lower potency and lacked isoform discrimination [1]. The target compound?s tetrahydrofuran-3-yl N1 substituent is structurally distinct from the aryl group in 11e, and its impact on JNK potency and selectivity remains to be experimentally determined.

JNK inhibition kinase selectivity leukemia SAR pyrazole sulfonamide

Cellular Antiproliferative Activity: Scaffold Benchmark Against NCI-60 Cancer Cell Lines

The pyrazol-4-yl pyridine arylsulfonamide class has demonstrated meaningful antiproliferative activity across the NCI-60 cancer cell line panel. Compound 11c achieved a GI50 of 1.28 ?M against K562 leukemic cells, outperforming the reference standard SP600125 [1][2]. Multiple compounds in the series (11b, 11c, 11g, 11i) exhibited superior potency relative to SP600125, confirming that the pyridine-3-sulfonamide–pyrazole core confers intrinsic anticancer activity that can be tuned by N1-substituent variation. The target compound bears a tetrahydrofuran-3-yl N1 substituent, which differs from the aryl substituents in 11c and 11e; its antiproliferative profile has not been independently reported and must be empirically determined.

antiproliferative activity leukemia NCI-60 GI50 cancer

X-Ray Co-Crystal Structure of JNK1 with a Pyrazol-4-yl Pyridine Arylsulfonamide: Structural Basis for Isoform Selectivity

The co-crystal structure of compound 11e bound to hJNK1 (PDB ID: 8ENJ, resolution 2.8 ?) reveals a canonical type I kinase inhibition mode, with the arylsulfonamide moiety engaging the hinge region and the N1-aryl substituent making hydrophobic contacts that underlie the observed JNK1-over-JNK3 selectivity [1][2]. Binding energy calculations attribute the JNK1 selectivity of 11e to additional hydrophobic interactions absent in the JNK3 complex. The target compound features a tetrahydrofuran-3-yl group in place of the aryl substituent at the corresponding vector, which would alter the hydrophobic contact surface and hydrogen-bonding landscape within the ATP-binding pocket . This structural template provides a rational basis for predicting that the target compound may exhibit a distinct selectivity fingerprint, but crystallographic or computational docking validation is required.

X-ray crystallography JNK1 type I kinase inhibitor binding mode structure-based design

Intracellular Target Engagement and Safety Pharmacology: Scaffold-Level ADMET Profiling

Compound 11e demonstrated intracellular JNK1 target engagement in HEK293 cells via NanoBRET assay with an IC50 of 2.81 ?M, confirming cell permeability and on-target activity in a living-cell context [1]. Additionally, 11e showed inhibition of CYP2D6 and CYP3A4 to varying extents and exhibited a hERG IC50 of 4.82 ?M, indicating a low cardiac safety risk within the scaffold class [1][2]. These ADMET parameters are sensitive to the N1-substituent; the target compound?s tetrahydrofuran-3-yl group, with its oxygen atom acting as an H-bond acceptor and its saturated ring reducing lipophilicity relative to aryl substituents, may alter CYP inhibition, permeability, and hERG profiles in ways that cannot be extrapolated from the aryl-substituted analog data.

NanoBRET intracellular target engagement hERG CYP inhibition ADMET

Physicochemical Differentiation: Tetrahydrofuran-3-yl vs. Common N1 Substituents in Pyrazol-4-yl Pyridine-3-sulfonamides

The parent pyridine-3-sulfonamide core has a measured LogP of -0.6, placing it in hydrophilic chemical space with good aqueous solubility . The target compound incorporates a tetrahydrofuran-3-yl moiety at the pyrazole N1 position, which introduces an oxygen heteroatom capable of acting as a hydrogen-bond acceptor while contributing only modest lipophilicity relative to common N1-alkyl (e.g., methyl, isopropyl) or N1-aryl substituents . In contrast, analogs such as N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide and N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-sulfonamide bear larger, more lipophilic cyclic ethers or ether-linked substituents that may alter solubility, permeability, and metabolic stability [1]. No experimentally determined LogP, solubility, or permeability data for the target compound have been published.

physicochemical properties LogP solubility tetrahydrofuran drug-likeness

Best Research and Industrial Application Scenarios for N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide (CAS 1797720-62-7)


Kinase Inhibitor Lead Optimization: JNK-Targeted Anticancer Programs

Based on the validated JNK inhibitory activity of the pyrazol-4-yl pyridine arylsulfonamide scaffold (compound 11e: JNK1 IC50 = 1.81 nM), this compound can serve as a structural diversification point for exploring N1-tetrahydrofuran-3-yl SAR within JNK-targeted anticancer programs [1]. The tetrahydrofuran oxygen may introduce new hydrogen-bonding opportunities with the kinase hinge or solvent-exposed region that are absent in N1-aryl analogs, potentially yielding novel selectivity profiles against the JNK family and the broader kinome [1][2]. The availability of the co-crystal structure of 11e with hJNK1 (PDB 8ENJ) provides a direct template for computational docking and structure-based design of the tetrahydrofuran-substituted analog [2].

Focused Library Synthesis for Kinase Selectivity Profiling

The target compound is well-suited as a core building block for generating focused libraries of N1-tetrahydrofuran-3-yl pyrazol-4-yl pyridine-3-sulfonamides with systematic variation of the sulfonamide aryl/heteroaryl group [1]. The demonstrated sensitivity of JNK isoform selectivity to N1-substituent identity in the published 36-compound series [1] indicates that incorporating the tetrahydrofuran-3-yl moiety could access selectivity space not explored by the aryl-substituted series (8a–i, 9a–i, 10a–i, 11a–i). Such libraries would be valuable for kinome-wide selectivity profiling and for identifying chemical probes with improved isoform discrimination [1].

Carbonic Anhydrase Inhibitor Development Leveraging Hydrophilic N1 Modification

Given that 4-substituted pyridine-3-sulfonamides are established carbonic anhydrase (CA) inhibitors with demonstrated activity against tumor-associated isoforms CA IX and CA XII [2], the target compound offers a hydrophilic N1-tetrahydrofuran-3-yl modification that may favorably modulate CA isoform selectivity and solubility. The parent pyridine-3-sulfonamide has a measured LogP of -0.6 , and the addition of the tetrahydrofuran-3-yl group is expected to maintain favorable aqueous solubility while the pyrazole linker provides an additional vector for CA active-site interactions. The compound is therefore a rational starting point for developing CA IX/XII-selective inhibitors with improved drug-like properties [2].

Physicochemical Property Optimization in Sulfonamide-Based Probe Discovery

For drug discovery programs prioritizing aqueous solubility and reduced lipophilicity, the target compound?s tetrahydrofuran-3-yl group represents a strategic alternative to the more lipophilic N1-aryl, N1-alkyl, or N1-tetrahydropyran substituents found in structurally related analogs . The oxygen atom in the tetrahydrofuran ring can serve as a hydrogen-bond acceptor, potentially improving solubility without the substantial molecular weight penalty of larger cyclic ethers . This compound is therefore recommended for early-stage probe discovery campaigns where physicochemical property optimization is paramount and where the tetrahydrofuran moiety?s impact on target engagement, permeability, and metabolic stability can be systematically profiled [1].

Quote Request

Request a Quote for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.